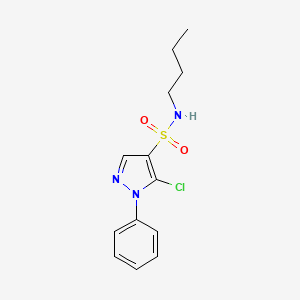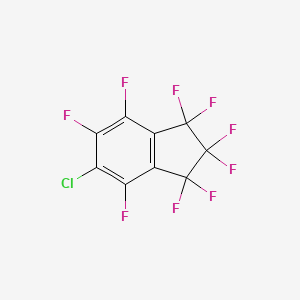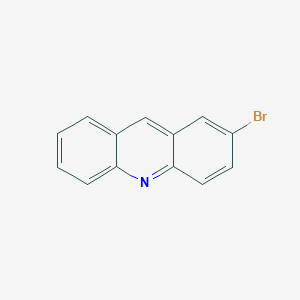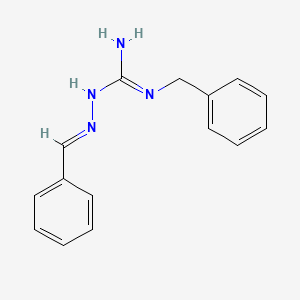![molecular formula C68H78N4O4 B14150525 benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate) CAS No. 732249-04-6](/img/structure/B14150525.png)
benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) is a complex organic compound with a unique structure that includes multiple aromatic rings and diazene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) typically involves multiple steps, including the formation of diazene linkages and the attachment of octylbiphenyl-4-carboxylate groups. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Its structural characteristics allow it to be used in the development of advanced materials with specific mechanical and thermal properties.
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) exerts its effects involves interactions with molecular targets and pathways. The diazene linkages and aromatic rings can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene-1,4-diylbis(oxyethane-2,1-diyl) bis[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates]
- (E)-4,4’-(Diazene-1,2-diyl)dibenzaldehyde
Uniqueness
Benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4’-octylbiphenyl-4-carboxylate) is unique due to its combination of diazene linkages and octylbiphenyl-4-carboxylate groups, which confer specific electronic and structural properties. This uniqueness makes it particularly valuable for applications in organic electronics and materials science.
Propiedades
Número CAS |
732249-04-6 |
|---|---|
Fórmula molecular |
C68H78N4O4 |
Peso molecular |
1015.4 g/mol |
Nombre IUPAC |
[5-methyl-4-[[4-[[2-methyl-4-[4-(4-octylphenyl)benzoyl]oxy-5-propan-2-ylphenyl]diazenyl]phenyl]diazenyl]-2-propan-2-ylphenyl] 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C68H78N4O4/c1-9-11-13-15-17-19-21-51-23-27-53(28-24-51)55-31-35-57(36-32-55)67(73)75-65-43-49(7)63(45-61(65)47(3)4)71-69-59-39-41-60(42-40-59)70-72-64-46-62(48(5)6)66(44-50(64)8)76-68(74)58-37-33-56(34-38-58)54-29-25-52(26-30-54)22-20-18-16-14-12-10-2/h23-48H,9-22H2,1-8H3 |
Clave InChI |
YOAMQZNLCJVVIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C(=C3)C)N=NC4=CC=C(C=C4)N=NC5=CC(=C(C=C5C)OC(=O)C6=CC=C(C=C6)C7=CC=C(C=C7)CCCCCCCC)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)

![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)



![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)

![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)

![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)

